molecular formula C18H20F3NO4 B6328202 Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% CAS No. 914939-54-1

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%

Cat. No. B6328202
CAS RN: 914939-54-1
M. Wt: 371.3 g/mol
InChI Key: QWGACATUCXSVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, also known as MABT, is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, odorless, and stable compound with a purity of 97%. MABT is a highly versatile compound and can be used in a variety of laboratory experiments, including organic synthesis and pharmacological studies.

Advantages and Limitations for Lab Experiments

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% has several advantages for use in laboratory experiments. It is a highly stable compound, with a long shelf life, and is relatively easy to synthesize. Additionally, it has a wide range of applications, making it a versatile compound. However, there are also some limitations to using Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% in laboratory experiments. It is a relatively expensive compound, and its use in some experiments may require special equipment and expertise.

Future Directions

Given the wide range of applications of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%, there are many potential future directions for research. These include further studies into the biochemical and physiological effects of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%, as well as the development of new synthetic methods for synthesizing Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%. Additionally, further research into the pharmacological effects of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% could lead to the development of new drugs or treatments. Finally, further research into the use of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% in organic synthesis could lead to the development of new materials or products.

Synthesis Methods

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% can be synthesized in a two-step reaction. The first step involves the reaction of trifluoromethyl-pent-4-enoic acid with benzyloxycarbonyl chloride in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. The second step involves the reaction of the resulting product with allyl bromide in the presence of a base, such as sodium ethoxide or potassium tert-butoxide.

Scientific Research Applications

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% can be used in a wide range of scientific research applications. It is often used in organic synthesis to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in pharmacological studies to study the effects of drugs on the human body. Additionally, Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% can be used in biochemical and physiological studies to study the effects of compounds on cells and tissues.

properties

IUPAC Name

methyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]-2-(trifluoromethyl)pent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO4/c1-4-11-17(15(23)25-3,18(19,20)21)22(12-5-2)16(24)26-13-14-9-7-6-8-10-14/h4-10H,1-2,11-13H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGACATUCXSVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate

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